D3-METHYL BENZOYLFORMATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

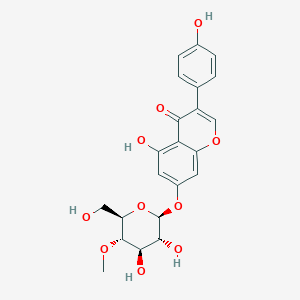

Methyl benzoylformate, also known as methyl phenylglyoxylate, is a chemical compound with the molecular formula C9H8O3 . It is primarily used in the synthesis of polymers with high resistance to heat and radiation . It has a molecular weight of 164.16 g/mol and appears as a colorless to pale yellow liquid with a sweet, fruity odor .

Synthesis Analysis

Methyl benzoylformate can be synthesized using an asymmetric synthesis . The synthesis starts by reacting ethylene diamine with formic acid in the presence of magnesium salt. This reaction produces heat, which causes a hydrogen bond between the hydroxyl group on the ethylene diamine molecule and the carbonyl group on formic acid. The cyclohexane ring is then added to form the desired product, methyl benzoylformate .

Molecular Structure Analysis

The minimum energy conformer of methyl benzoylformate, in which the ester group is in a Z orientation, was observed for the first time . Based on an atoms-in-molecules analysis, it contains a weak CH⋯O C hydrogen bond between the carbonyl oxygen atom of the ester group and the nearest hydrogen atom of the aromatic ring .

Chemical Reactions Analysis

Methyl benzoylformate can undergo ester hydrolysis under certain conditions . It exhibits photoinitiating properties when exposed to ultraviolet light, making it valuable in the field of UV-curable coatings and inks .

Physical And Chemical Properties Analysis

Methyl benzoylformate is known for its moderate solubility in water . It is primarily soluble in organic solvents such as ethanol, ether, and acetone . It has a boiling point of 251 °C and a specific gravity of 1.16 . Its refractive index is 1.53 .

Mecanismo De Acción

Methyl benzoylformate is a thiamin diphosphate (ThDP)-dependent enzyme that catalyzes the nonoxidative decarboxylation of benzoylformate generating benzaldehyde and carbon dioxide . The barrier heights for methyl benzoylformate and its product of enantioselective reduction, ®- (−)-methyl mandelate (MM), are 4.60 (2) and 4.54 (3) kJ mol −1, respectively .

Safety and Hazards

Direcciones Futuras

Methyl benzoylformate finds extensive use in various industries, including UV-curable coatings and inks, agriculture, and pharmaceuticals . It acts as a photoinitiator, initiating the polymerization process when exposed to ultraviolet light . This property makes it an essential component in UV-curable formulations, where it helps in the rapid drying and curing of coatings and inks . Another important application of methyl benzoylformate is as an intermediate in the synthesis of the herbicide Benzimidazolinone .

Propiedades

Número CAS |

134839-87-5 |

|---|---|

Fórmula molecular |

C9H8O3 |

Peso molecular |

167.178 |

Nombre IUPAC |

trideuteriomethyl 2-oxo-2-phenylacetate |

InChI |

InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |

Clave InChI |

YLHXLHGIAMFFBU-FIBGUPNXSA-N |

SMILES |

COC(=O)C(=O)C1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2]Oxazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B591296.png)

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)